

# VPC-18005: A Targeted Approach Against ERG-Positive Prostate Cancer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | VPC-18005 |
| Cat. No.:      | B10831163 |

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. A significant subset, approximately 50% of cases, is characterized by a chromosomal translocation that fuses the androgen-regulated promoter of the TMPRSS2 gene with the coding sequence of the ETS-related gene (ERG).<sup>[1][2]</sup> This fusion leads to the aberrant overexpression of the ERG transcription factor, a key driver of oncogenesis and disease progression.<sup>[1][2][3]</sup> ERG overexpression promotes epithelial-to-mesenchymal transition (EMT), cellular invasion, and metastasis.<sup>[4][5][6]</sup> Given its central role, the ERG transcription factor represents a critical therapeutic target. This guide provides a comprehensive overview of **VPC-18005**, a novel small molecule antagonist designed to directly inhibit ERG function in prostate cancer.

## Mechanism of Action

**VPC-18005** was identified through a rational, structure-based virtual screening of over three million compounds.<sup>[1][3]</sup> The primary mechanism of **VPC-18005** is the direct inhibition of the ERG transcription factor's activity.<sup>[1][4][7]</sup>

Key aspects of its mechanism include:

- Direct Binding to the ERG-ETS Domain: **VPC-18005** binds directly to the DNA-binding ETS domain of the ERG protein.<sup>[1][2][4][5]</sup> Biophysical methods, including NMR spectroscopy,

have confirmed this direct interaction.[1][8]

- Disruption of ERG-DNA Interaction: By occupying the ETS domain pocket, **VPC-18005** sterically hinders and disrupts the binding of ERG to its target DNA sequences.[1][4][7][9] This has been demonstrated in vitro using Electrophoretic Mobility Shift Assays (EMSA).[1]
- Inhibition of Transcriptional Activity: Consequently, **VPC-18005** inhibits ERG-mediated transcription of downstream target genes that are crucial for the malignant phenotype.[1][4][7] This leads to a reduction in cell migration and invasion without inducing overt cytotoxicity.[1][5]



[Click to download full resolution via product page](#)

Mechanism of Action of **VPC-18005**.

## Impact on ERG-Mediated Signaling Pathways

The aberrant expression of ERG in prostate cancer cells dysregulates multiple signaling pathways essential for tumor progression. By inhibiting ERG, **VPC-18005** effectively counteracts these oncogenic signaling cascades.

- SOX9 Regulation: ERG is known to induce the expression of SOX9, another transcription factor implicated in prostate cancer invasion.[1][5] **VPC-18005** treatment has been shown to significantly decrease the expression of SOX9 in ERG-positive cells.[5][9][10]
- Wnt Signaling Pathway: ERG can activate the Wnt/LEF1 signaling cascade by directly binding to the promoters of various Wnt ligands and the transcription factor LEF1.[11] This activation promotes cell growth and EMT.[11] Inhibition of ERG by **VPC-18005** is expected to dampen this pro-tumorigenic pathway.
- Other ERG-Associated Pathways: ERG activity is intertwined with several other critical cancer-related pathways, including TGF- $\beta$ , NOTCH, NF- $\kappa$ B, RAS/MAPK, and PI3K/Akt.[4][6][12] While **VPC-18005** acts directly on ERG, its inhibitory effect has downstream consequences on these interconnected networks, contributing to its anti-metastatic properties.



[Click to download full resolution via product page](#)

ERG-Regulated Pathways Affected by **VPC-18005**.

## Quantitative Data Summary

The efficacy of **VPC-18005** has been quantified through various in vitro and in vivo experiments.

Table 1: In Vitro Inhibition of ERG Transcriptional Activity

| Cell Line | Assay             | IC <sub>50</sub> Value | Reference      |
|-----------|-------------------|------------------------|----------------|
| PNT1B-ERG | pETS-luc Reporter | 3 μM                   | [1][7][10][13] |

| VCaP | pETS-luc Reporter | 6 μM | [1][7][10][13] |

Table 2: Effect on Cell Viability

| Cell Line | Compound  | Concentration Range | Effect on Viability     | Reference |
|-----------|-----------|---------------------|-------------------------|-----------|
| PNT1B-ERG | VPC-18005 | 0.2–25 μM           | No significant decrease | [1][5]    |
| VCaP      | VPC-18005 | 0.2–25 μM           | No significant decrease | [1][5]    |

| PC3 (ERG-negative) | **VPC-18005** | 0.2–25 μM | No significant decrease | [1][5] |

Table 3: In Vitro Anti-Migratory and Anti-Invasive Effects

| Cell Line | Assay Type            | Treatment      | Observation                         | Reference  |
|-----------|-----------------------|----------------|-------------------------------------|------------|
| PNT1B-ERG | xCelligence Migration | 5 μM VPC-18005 | Significant inhibition of migration | [5][7][10] |

| PNT1B-ERG | Spheroid Invasion | 5 μM **VPC-18005** | Significant reduction in invasion rate | [5][10] |

Table 4: In Vivo Efficacy in Zebrafish Xenograft Model

| Cell Line | Treatment            | Effect                                      | p-value   | Reference  |
|-----------|----------------------|---------------------------------------------|-----------|------------|
| PNT1B-ERG | 1 $\mu$ M VPC-18005  | 20-30%<br>decrease in cell<br>dissemination | p = 0.03  | [1][7][10] |
| PNT1B-ERG | 10 $\mu$ M VPC-18005 | Significant<br>decrease in<br>metastasis    | p = 0.002 | [1][10]    |
| VCaP      | 1 $\mu$ M VPC-18005  | 20-30%<br>decrease in cell<br>dissemination | p = 0.03  | [1][7][10] |

| VCaP | 10  $\mu$ M **VPC-18005** | Significant decrease in metastasis | p < 0.001 | [1][10] |

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize **VPC-18005**.

### 1. Dual Reporter Luciferase Assay

- Objective: To quantify the inhibitory effect of **VPC-18005** on ERG-mediated transcriptional activity.
- Cell Lines: PNT1B-ERG (stably overexpressing ERG) and VCaP (endogenously expressing TMPRSS2-ERG).[1]
- Protocol:
  - Cells are seeded in multi-well plates and co-transfected with a pETS-luciferase reporter plasmid (containing ETS binding sites driving firefly luciferase) and a control Renilla luciferase plasmid.

- After transfection, cells are treated with a dose range of **VPC-18005** (e.g., 0.1–100  $\mu$ M) or DMSO as a vehicle control.[13]
- Following a 24-hour incubation, cell lysates are collected.
- Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
- The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. Data is then used to determine IC<sub>50</sub> values.[1]

## 2. Cell Migration and Invasion Assays (RTCA)

- Objective: To assess the effect of **VPC-18005** on the migratory and invasive potential of ERG-positive cells.
- Apparatus: xCELLigence Real-Time Cell Analysis (RTCA) system with CIM-Plates.
- Protocol:
  - The lower chamber of the CIM-plate is filled with media containing a chemoattractant (e.g., FBS).
  - PNT1B-ERG or VCaP cells are seeded into the upper chamber in serum-free media.[5] For invasion assays, the upper chamber is pre-coated with a layer of Matrigel.
  - The plate is placed in the RTCA station, and cell migration/invasion is monitored in real-time by measuring changes in electrical impedance as cells move through the microporous membrane.
  - After an initial period of cell settling (e.g., 24 hours), **VPC-18005** or DMSO is added to the upper chamber.[5][10]
  - The change in the normalized cell index over time is used to quantify the rate of migration or invasion.[5][10]

## 3. Zebrafish Xenotransplantation Model

- Objective: To evaluate the anti-metastatic potential of **VPC-18005** in an in vivo setting.
- Model: Transparent Casper zebrafish larvae (2 days post-fertilization).
- Protocol:
  - PNT1B-ERG or VCaP cells are fluorescently labeled (e.g., with Dil or a fluorescent protein).
  - A suspension of labeled cells is microinjected into the perivitelline space of the zebrafish larvae.
  - Post-injection, larvae are transferred to water containing various concentrations of **VPC-18005** (e.g., 1  $\mu$ M, 10  $\mu$ M) or DMSO.[1]
  - The treatment is refreshed daily for a period of 5 days.
  - Larvae are imaged using fluorescence microscopy to visualize the dissemination of cancer cells from the injection site to distal parts of the body.
  - The number of fish exhibiting metastasis is quantified to determine the effect of the compound.[1][10]



[Click to download full resolution via product page](#)

### Workflow for Evaluating **VPC-18005** Efficacy.

#### Pharmacokinetics and Toxicology

Preliminary studies in murine models indicate that **VPC-18005** is soluble, stable, and orally bioavailable.<sup>[1]</sup> Importantly, it does not exhibit general toxicity at single doses up to 500 mg/kg or after a 4-week trial at 150 mg/kg administered twice daily.<sup>[1]</sup> This favorable safety profile, especially its lack of cytotoxicity at effective concentrations, distinguishes it from other compounds and supports its potential for clinical development as a non-toxic, anti-metastatic agent.<sup>[1][5]</sup>

#### Conclusion

**VPC-18005** represents a promising, rationally designed small molecule inhibitor that specifically targets the oncogenic driver ERG in a large subset of prostate cancers. By directly binding to the ERG-ETS domain, it effectively disrupts DNA binding and downstream transcriptional activity. This mechanism translates to a potent inhibition of cancer cell migration and invasion in vitro and a reduction of metastasis in vivo, all without significant cytotoxicity. The data accumulated to date strongly support the continued development of **VPC-18005** and

its derivatives as a novel therapeutic strategy for patients with ERG-positive prostate cancer, particularly for preventing or treating metastatic disease.[1][2]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. VPC-18005 | ERG antagonist | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. ERG is a critical regulator of Wnt/LEF1 signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic Analysis of Cellular Signaling Pathways and Therapeutic Targets for SLC45A3:ERG Fusion-Positive Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [VPC-18005: A Targeted Approach Against ERG-Positive Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10831163#vpc-18005-and-its-effect-on-erg-positive-prostate-cancer>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)